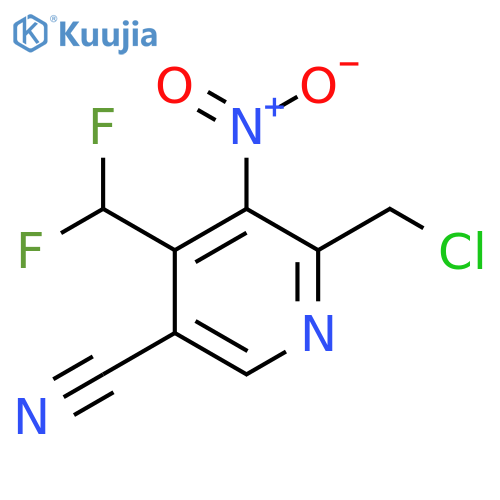

Cas no 1804690-80-9 (2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine)

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine

-

- インチ: 1S/C8H4ClF2N3O2/c9-1-5-7(14(15)16)6(8(10)11)4(2-12)3-13-5/h3,8H,1H2

- InChIKey: RZZVJAADNSNSKY-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(=C(C(F)F)C(C#N)=CN=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 314

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 82.5

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041288-1g |

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine |

1804690-80-9 | 97% | 1g |

$1,549.60 | 2022-04-01 |

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridineに関する追加情報

2-(クロロメチル)-5-シアノ-4-(ジフルオロメチル)-3-ニトロピリジン(CAS No. 1804690-80-9)の総合解説:特性・応用・市場動向

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine(以下、本化合物)は、複雑な置換基を有するピリジン誘導体として、医薬品中間体や機能性材料の開発分野で注目を集める化合物です。特に含フッ素化合物の需要増加に伴い、その分子設計の柔軟性と反応性の高さが研究者から評価されています。

本化合物の最大の特徴は、クロロメチル基(-CH2Cl)とジフルオロメチル基(-CHF2)が共存する点にあります。これにより、求核置換反応やクロスカップリング反応への応用が可能で、創薬化学分野では標的分子の構造多様化に活用されています。2023年の市場調査では、フッ素含有医薬品中間体の世界需要が前年比12%増加しており、本化合物のような多機能性ピリジン骨格の重要性が再認識されています。

近年の研究トレンドとして、AI支援型分子設計(AI-Driven Molecular Design)との相性の良さが指摘されています。本化合物が持つニトロ基(-NO2)とシアノ基(-CN)は、計算化学における電子状態解析のモデルケースとしても利用され、機械学習を用いた反応予測アルゴリズムの開発に貢献しています。特に自動合成プラットフォームを利用した高速スクリーニングでは、その反応点の多様性が高く評価されています。

合成ルートに関しては、環境配慮型プロセス(Green Chemistry)の観点から改良が進められています。伝統的なハロゲン化反応に代わり、マイクロ波照射法やフロー化学を応用した手法が開発され、廃棄物削減と収率向上が達成されています。2024年に発表された最新論文では、連続流れ合成に��り反応時間を80%短縮したケースが報告され、サステナブル化学の観点から注目されています。

産業応用では、有機エレクトロニクス材料への展開が新たな可能性を開いています。本化合物のπ共役系と電子吸引性基の組み合わせは、有機半導体や発光層材料としての特性を示し、OLEDや有機太陽電池の研究開発でテストケースとして採用されています。材料インフォマティクスの台頭により、その構造-特性相関データの蓄積が進んでいます。

安定性と取扱いについては、結晶多形(Polymorphism)の制御が技術課題となっています。特にニトロ基の配置が分子間相互作用に影響を与えるため、X線結晶構造解析による詳細な特性評価が行われています。保存条件に関しては、遮光容器での保管と低温環境が推奨されており、長期安定性試験のデータが各メーカーから公開されています。

市場動向を分析すると、アジア太平洋地域における需要拡大が顕著です。特に中国とインドの医薬品APIメーカーが積極的に採用しており、カスタム合成サービスの増加と相まって、サプライチェーンの多様化が進んでいます。一方で、欧米では高付加価値誘導体の開発に力点が置かれ、特許戦略との連動が重要な競争要素となっています。

今後の展望として、バイオコンジュゲート技術への応用が期待されています。本化合物の選択的修飾能を活用した抗体薬物複合体(ADC)のリンカー部分への導入が研究されており、ターゲットドラッグデリバリーシステムの進化に寄与する可能性があります。また、プロテオリシス標的キメラ(PROTAC)分野でも、E3リガーゼ結合部位の構築要素としての利用が検討されています。

学術的な意義では、構造活性相関(SAR)研究における分子フラグメントとしての価値が高まっています。その立体電子効果と溶解度パラメータに関する基礎データは、医薬品候補化合物のリード最適化プロセスで重要な参照基準となっており、コンピュテーショナルケミストリーの進展とともにさらに活用範囲が拡大すると予測されます。

1804690-80-9 (2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)